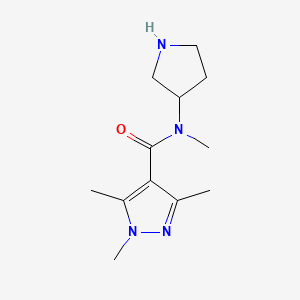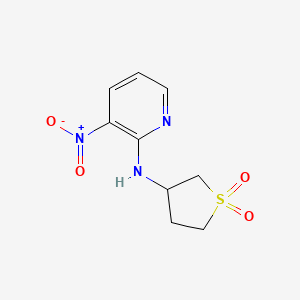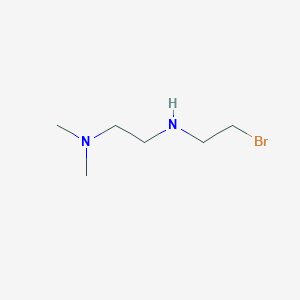
N'-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of an ethylenediamine backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with a bromine atom. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethylamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azidoethylamines, thiocyanatoethylamines, and methoxyethylamines.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include ethylamines.
Aplicaciones Científicas De Investigación
N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine involves the interaction of the bromoethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes and other proteins. The compound may also act as an alkylating agent, introducing alkyl groups into target molecules and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethylenediamine: Lacks the bromoethyl group and has different reactivity.
N-(2-chloroethyl)-N,N-dimethylethane-1,2-diamine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
N-(2-hydroxyethyl)-N,N-dimethylethane-1,2-diamine: Contains a hydroxyethyl group instead of a bromoethyl group.
Uniqueness
N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C6H15BrN2 |
|---|---|
Peso molecular |
195.10 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C6H15BrN2/c1-9(2)6-5-8-4-3-7/h8H,3-6H2,1-2H3 |
Clave InChI |
OQMDFJJMAPBGTM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


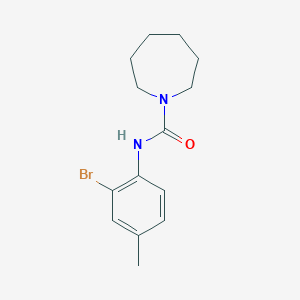
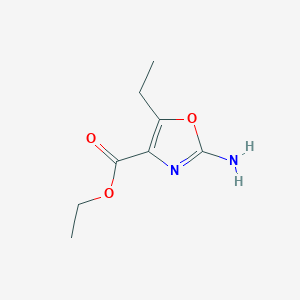
![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)

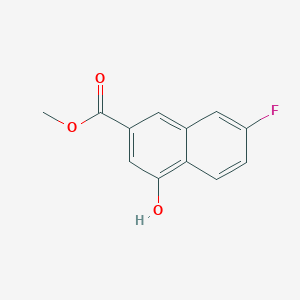
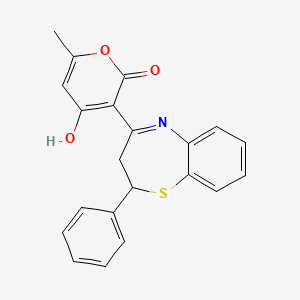
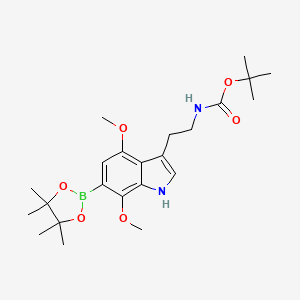
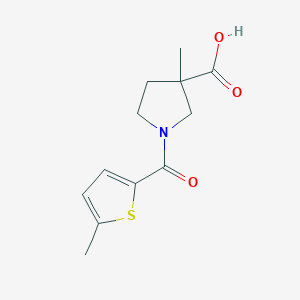
![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
